N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H36N4O3S and its molecular weight is 460.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the pharmacokinetics of metformin, a biguanide class drug with some structural similarities in terms of nitrogen-containing groups, shows oral bioavailability of 40 to 60% and complete gastrointestinal absorption within 6 hours of ingestion. Metformin undergoes renal excretion and has a plasma elimination half-life of 4.0 to 8.7 hours. This information highlights the importance of understanding ADME properties in the development of therapeutic agents (Scheen, 1996).
Drug Design and Development
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) demonstrate the importance of chemical modifications for enhancing the therapeutic potential of molecules. DACA, a DNA-intercalating drug with potential topoisomerase I and II inhibition, illustrates how structural alterations can influence the drug's cytotoxic action. A phase I clinical trial involving DACA highlighted the importance of optimizing dosage to balance efficacy and toxicity, providing a basis for further modifications to improve therapeutic indices of similar compounds (McCrystal et al., 1999).
Therapeutic Applications in Oncology
The therapeutic potential of structurally related compounds in oncology has been explored, with studies investigating the effects of analogs like TZT-1027, a cytotoxic dolastatin 10 derivative, on tumor growth. Research has focused on assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics to determine the optimal dosing regimen for phase II studies. Such studies contribute to our understanding of the therapeutic windows for novel oncological treatments (de Jonge et al., 2005).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S/c1-18-15-23(31-6)24(16-19(18)2)32(29,30)25-17-22(28-13-11-27(5)12-14-28)20-7-9-21(10-8-20)26(3)4/h7-10,15-16,22,25H,11-14,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDUNKWXRNFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.